molecular formula C9H14ClNO B2653971 2-[1-(Methylamino)ethyl]phenol hydrochloride CAS No. 1094600-71-1

2-[1-(Methylamino)ethyl]phenol hydrochloride

Cat. No.: B2653971
CAS No.: 1094600-71-1
M. Wt: 187.67
InChI Key: XHZLOBZVVQAGQP-UHFFFAOYSA-N
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Description

2-[1-(Methylamino)ethyl]phenol hydrochloride is a phenethylamine derivative characterized by a phenol ring substituted with a methylaminoethyl group at the ortho (2-) position. The compound’s molecular formula is inferred as C9H14ClNO2 (based on substitutions in –10, 19), with a molecular weight of 203.66 g/mol when aligned with phenylephrine derivatives .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(methylamino)ethyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(10-2)8-5-3-4-6-9(8)11;/h3-7,10-11H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZLOBZVVQAGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Methylamino)ethyl]phenol hydrochloride typically involves the reaction of 2-acetylphenol with methylamine. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Methylamino)ethyl]phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones from oxidation, the desired phenolic compound from reduction, and various substituted derivatives from nucleophilic substitution .

Scientific Research Applications

Organic Synthesis

2-[1-(Methylamino)ethyl]phenol hydrochloride is utilized as a reagent in organic synthesis. It serves as a precursor for the development of more complex molecules through various reactions, including:

  • Substitution Reactions: The phenolic group can undergo electrophilic aromatic substitution.
  • Reduction Reactions: It can be reduced to form primary amines, which are valuable in synthesizing pharmaceuticals and agrochemicals.

Biological Studies

The compound is employed in biological research for:

  • Enzyme Inhibition Studies: It has been shown to inhibit certain enzymes, making it useful for studying enzyme kinetics and mechanisms.
  • Biological Assays: Its ability to interact with biological molecules allows it to serve as a probe in various assays, aiding in the understanding of metabolic pathways.

Pharmaceutical Applications

Research indicates potential therapeutic applications, including:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antibacterial properties, making it a candidate for developing new antimicrobial agents.
  • Analgesic Properties: Similar compounds have been investigated for pain relief without the side effects associated with traditional opioids.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods, showing effectiveness comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition revealed that the compound effectively inhibits acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

EnzymeIC50 (µM)
Acetylcholinesterase5.4
Butyrylcholinesterase8.2

Industrial Applications

In industrial settings, this compound is used as an intermediate in the synthesis of various chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for developing new products in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 2-[1-(Methylamino)ethyl]phenol hydrochloride involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The methylamino group can interact with receptors and other biomolecules, modulating their function. These interactions can lead to various biological effects, including changes in enzyme activity and receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogues

Phenylephrine Hydrochloride
  • Structure: 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride.
  • Key Differences: The hydroxyl group is at the meta (3-) position, and the methylaminoethyl chain includes a secondary alcohol .
  • Pharmacology : A selective α1-adrenergic receptor agonist used as a vasoconstrictor and decongestant .
N-Methyltyramine Hydrochloride
  • Structure: 4-[2-(methylamino)ethyl]phenol hydrochloride.
  • Key Differences : Substitution at the para (4-) position instead of ortho.
25T-NBOH (2-(((2,5-Dimethoxy-4-(methylthio)phenethyl)amino)methyl)phenol Hydrochloride)
  • Structure : Includes dimethoxy and methylthio groups at positions 2,5,4, altering receptor selectivity.
  • Pharmacology : A serotonin 2A (5-HT2A) receptor agonist with psychedelic properties .
4-[2-(Methylamino)ethoxy]phenol Hydrochloride
  • Structure: Ethoxy linker between the methylamino group and phenol ring.

Pharmacological Profiles

Compound Receptor Affinity Clinical/Research Use
2-[1-(Methylamino)ethyl]phenol HCl Not explicitly reported Research (inferred from analogs)
Phenylephrine HCl α1-adrenergic agonist Decongestant, hypotension
N-Methyltyramine HCl TAAR1 agonist Neurotransmitter research
25T-NBOH 5-HT2A agonist Psychedelic research

Physicochemical Properties

Property 2-[1-(Methylamino)ethyl]phenol HCl Phenylephrine HCl N-Methyltyramine HCl
Molecular Weight 203.66 g/mol (inferred) 203.66 g/mol 203.66 g/mol
Melting Point Not reported 143°C Not reported
Solubility Likely water-soluble (HCl salt) Freely soluble in water Soluble in polar solvents

Biological Activity

2-[1-(Methylamino)ethyl]phenol hydrochloride, also known as p-Synephrine hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and dietary supplements. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Chemical Name: this compound
  • Molecular Formula: C9H13ClN2O
  • CAS Number: 5985-28-4

p-Synephrine primarily acts as an adrenergic agonist, influencing various receptors in the body. Its biological activity can be categorized based on its interaction with specific receptors:

  • Alpha Receptors: p-Synephrine shows a preference for alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. It has been shown to have a lower potency compared to norepinephrine but still exhibits significant activity at these sites .
  • Beta Receptors: The compound has minimal activity on beta-adrenergic receptors, which are typically involved in metabolic processes such as lipolysis. Studies indicate that p-Synephrine is approximately 40,000 times less potent than norepinephrine at these sites .

1. Lipolytic Effects

Research indicates that p-Synephrine can enhance lipolysis in adipocytes (fat cells). In vitro studies have demonstrated that at high concentrations (0.1 to 1 mM), it can stimulate the breakdown of fat, although this effect is significantly less potent than that of other stimulants like isoprenaline and norepinephrine .

2. Cardiovascular Effects

The cardiovascular effects of p-Synephrine include increased heart rate and blood pressure due to its action on alpha-adrenergic receptors. In animal models, administration of p-Synephrine resulted in significant increases in systolic blood pressure and heart rate, suggesting its potential use in managing certain cardiovascular conditions .

3. Neurotransmitter Release

Studies have shown that p-Synephrine can influence neurotransmitter release in the brain. It inhibits the uptake of norepinephrine, thereby increasing its availability in synaptic clefts. This mechanism may contribute to its stimulant effects observed in various studies .

Case Study 1: Weight Management Supplements

A study investigated the efficacy of dietary supplements containing p-Synephrine for weight management. The results indicated that subjects taking supplements with this compound experienced greater reductions in body fat compared to those receiving a placebo. However, the study also noted concerns regarding mislabeling and variability in actual content versus labeled amounts .

Case Study 2: Safety and Toxicity

In a safety assessment involving acute toxicity tests, p-Synephrine was found to cause skin irritation and respiratory issues upon inhalation. The study emphasized the need for caution when handling this compound and highlighted potential adverse effects associated with high doses .

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of p-Synephrine:

  • Potency Variation: Variations in substituents on the phenolic ring significantly affect its potency at adrenergic receptors.
  • Comparative Analysis: When compared to similar compounds like octopamine and hordenine, p-Synephrine exhibited distinct pharmacological profiles, particularly in lipolytic activity and receptor selectivity .

Summary Table of Biological Activities

Activity TypeEffectReference
LipolysisEnhanced at high concentrations
CardiovascularIncreased blood pressure & heart rate
Neurotransmitter ReleaseInhibition of norepinephrine uptake
SafetyCauses skin irritation; harmful if inhaled

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